Spirobenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2,5-dihydroxy-4',4',6-trimethylspiro[2H-1-benzofuran-3,3'-cyclopentane]-1'-one |
InChI |
InChI=1S/C15H18O4/c1-8-4-12-10(5-11(8)17)15(13(18)19-12)7-9(16)6-14(15,2)3/h4-5,13,17-18H,6-7H2,1-3H3 |
InChI Key |
GASOCDUVJSYZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3(CC(=O)CC3(C)C)C(O2)O |
Synonyms |
spirobenzofuran |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spirobenzofuran Scaffolds
Stereoselective Synthesis of Spirobenzofuran Core Structures
The creation of spirobenzofurans with defined stereochemistry is paramount, as the biological activity of these molecules is often dependent on their specific three-dimensional orientation. Methodologies that allow for the selective formation of a single enantiomer or diastereomer are therefore of high value.
Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. This has been achieved through various catalytic systems, including organocatalysis and transition-metal catalysis.
Organocatalysis has proven to be a particularly effective strategy. For instance, chiral phosphoric acids and their derivatives have been employed to catalyze reactions with high enantioselectivity. A notable example is the use of a chiral phosphoric acid catalyst in the diastereo- and enantioselective synthesis of spiroisindolinones, which are related spirocyclic structures, indicating the potential of this approach for spirobenzofurans. chemrxiv.org Another powerful organocatalytic method involves the use of N-heterocyclic carbenes (NHCs). NHC catalysis can facilitate the asymmetric synthesis of spiro-heterocycles from enals and heterocyclic enones. nih.gov For example, the asymmetric Staudinger reaction of ketenes with isatin-derived ketimines, catalyzed by specific NHCs, yields β-lactam-containing spirooxindoles with controlled stereochemistry. rsc.org Furthermore, a water-triggered, chemo-divergent enantioselective spiro-annulation of ortho-quinone methides with α-thiocyanato indanones, catalyzed by a chiral organic base, has been developed to produce spiro-indanone scaffolds with excellent enantioselectivities (up to 99% ee). researchgate.net
Chiral aryliodine reagents have also been utilized in mediating enantioselective organocatalytic spirocyclizations. This has been demonstrated in the synthesis of spirofurooxindoles through a cascade of oxidative C–O and C–C bond formations, achieving high enantioselectivity. acs.org The key enantioselectivity-determining step is postulated to be the oxidative C–C bond formation. acs.org
Transition metal complexes featuring chiral ligands are also central to enantioselective this compound synthesis. A zinc metal complex with a chiral ligand, for example, catalyzed a highly efficient asymmetric [3+2] cycloaddition to construct CF3-containing chiral spiro[benzofuran-pyrrolidine] derivatives. rsc.org Similarly, a highly enantioselective Robinson annulation, enabled by a spiro-pyrrolidine catalyst, has been used to construct densely functionalized cis-hydrodibenzofuran frameworks containing an all-carbon quaternary center, a key step in the total synthesis of (‒)-morphine. nih.gov
Table 1: Examples of Enantioselective Synthesis of this compound Derivatives
| Catalyst/Reagent | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Organic Base | ortho-Quinone Methides, α-Thiocyanato Indanones | Spiro-Indanone | Up to 99% | researchgate.net |
| Chiral Aryliodine(III) | Alkyl 3-oxopentanedioate monoamide derivatives | Spirofurooxindoles | High | acs.org |
| ZnEt₂ / Chiral Ligand | N-2,2,2-trifluoroethylisatin ketimines, Aurone (B1235358) | Spiro[benzofuran-pyrrolidine] | High | rsc.org |
| Spiro-pyrrolidine Catalyst | Not specified | cis-Hydrodibenzofuran | High | nih.gov |
In molecules with multiple stereocenters, diastereoselective synthesis is crucial for controlling the relative stereochemistry. Many synthetic routes to spirobenzofurans now offer high levels of diastereocontrol.
Base-catalyzed chemoselective annulations provide a transition-metal-free approach to spirobenzofurans with high diastereoselectivity. For example, the reaction of benzofuran-derived azadienes with allylamines via a [3+2] cycloaddition, catalyzed by cesium carbonate, yields spirobenzofurans with high diastereoselectivity. rsc.orgrsc.org Similarly, N-heterocyclic carbene (NHC)-catalyzed three-component annulation reactions can produce spirobenzofuranone derivatives with three contiguous stereocenters and excellent diastereoselectivities (d.r. > 20:1). nih.gov
Electrosynthesis has also emerged as a method for achieving diastereoselective formation of spiro[benzofuran-2,2′-furan]-3-ones. researchgate.net This metal-catalyst-free electrochemical procedure offers high diastereoselectivity in an undivided cell setup. researchgate.net Furthermore, catalyst-free 1,3-dipolar cycloaddition reactions between benzofuran-derived azadienes and nitrones have been shown to synthesize spiro[benzofuran-2,5'-isoxazolidine] compounds with high regio- and diastereoselectivity. nih.gov
Palladium-catalyzed reactions are also prominent in achieving diastereoselective outcomes. An intramolecular Mizoroki–Heck annulation of cyclopentenyl-tethered N-methylbromoanilines, catalyzed by Pd(t-Bu₃P)₂, produces spiroindolines with excellent diastereoselectivity (>98%). acs.org The stereoconfiguration of the spirocenter is determined during the migratory insertion transition state. acs.org
Table 2: Selected Diastereoselective Syntheses of this compound Scaffolds
| Method | Catalyst/Reagent | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Reference |
| Base-Catalyzed Annulation | Cesium Carbonate | Benzofuran-derived azadienes, Allylamines | This compound | High | rsc.orgrsc.org |
| NHC-Catalyzed Annulation | N-Heterocyclic Carbene | α-bromoenals, Aldehydes, Benzofuran-3-ones | Spiro-bicyclic benzofuran-3-one | > 20:1 | nih.gov |
| Electrosynthesis | None (Electrochemical) | Not specified | Spiro[benzofuran-2,2′-furan]-3-one | High | researchgate.net |
| 1,3-Dipolar Cycloaddition | None | Benzofuran-derived azadienes, Nitrones | Spiro[benzofuran-2,5'-isoxazolidine] | High | nih.gov |
| Mizoroki-Heck Annulation | Pd(t-Bu₃P)₂ | N-methylallylanilines | Spiroindoline | >98% | acs.org |
Catalytic Approaches to this compound Synthesis
Catalysis is at the heart of efficient and selective organic synthesis. The construction of the this compound framework has benefited immensely from the development of novel catalytic transformations, particularly those involving transition metals.
Transition metals such as palladium, rhodium, nickel, and copper are frequently used to catalyze the formation of this compound rings through various cycloaddition and annulation strategies. frontiersin.org These reactions often proceed with high efficiency and selectivity, allowing for the construction of complex molecular scaffolds from simpler starting materials. researchtrend.net
Palladium catalysis is a versatile and powerful tool in organic synthesis, and its application in constructing this compound systems is well-documented. researchtrend.net Palladium-catalyzed reactions can forge multiple new bonds in a single operation, often with excellent control over stereochemistry. scholaris.ca
One prominent example is the palladium(0)-catalyzed diastereo- and enantioselective [3+2] annulation of vinylcyclopropanes (VCPs) with benzofuran-derived azadienes (BDAs). researchgate.net This reaction provides access to spirocycles by leveraging the reactivity of BDAs as a two-atom unit. researchgate.net Palladium(II) acetate (B1210297) has been used to catalyze the synthesis of novel 2H,3′H-spiro[benzofuran-3,2′-naphthoquinones] from 2-aryloxymethyl-1,4-naphthoquinones. acs.org This reaction represents a new type of spirocyclic transformation that proceeds via a cycloisomerization and does not require a co-oxidant. acs.org
The intramolecular Mizoroki–Heck reaction is another key palladium-catalyzed transformation for synthesizing spiro-fused heterocycles. acs.org This method has been successfully applied to the diastereoselective synthesis of spiroindolines from (+)-Vince lactam-derived precursors. acs.org Furthermore, palladium catalysis enables three-component cyclization reactions, providing a direct route to highly substituted furans from simple starting materials like β-keto esters, propargyl carbonate, and aryl iodides. organic-chemistry.org Tandem cyclization and silylation of 1,6-enynes and disilanes under palladium catalysis also offers a route to silyl (B83357) benzofurans. rsc.org
While palladium is widely used, other transition metals also play a crucial role in the synthesis of spirobenzofurans.
Copper: A phenyliodine(III) diacetate (PIDA)/CuBr-mediated reaction has been developed for the construction of the novel 3H,3'H-spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-dione skeleton. The proposed mechanism involves a PIDA-mediated oxidative C–O bond formation followed by a CuBr-mediated spirocyclization. researchgate.net
Rhodium: Rhodium(I) catalysts have been used in the first examples of transition metal-catalyzed hetero-[5+2] cycloaddition reactions. While demonstrated for the synthesis of dihydroazepines from cyclopropyl (B3062369) imines and alkynes, this strategy highlights the potential for metal-catalyzed higher-order cycloadditions in constructing complex heterocyclic systems. nih.gov
Nickel: Nickel-catalyzed enantioselective cyclopropanation reactions using phenyliodonium-derived ylides represent another approach to forming three-membered spirocycles, which can be valuable intermediates for further transformations. rsc.org
Silver: Silver trifluoroacetate (B77799) (AgTFA) has been shown to catalyze the synthesis of spiro[benzofuran-2,1′-isochromene] motifs, showcasing the utility of silver in mediating cyclization reactions. researchgate.net
These diverse metal-mediated transformations underscore the broad and powerful toolkit available to synthetic chemists for the construction of complex this compound architectures. The choice of metal and ligand is often key to controlling the outcome and stereoselectivity of the reaction.
Organocatalytic Cascade Reactions
An example of this is the asymmetric organocatalytic cascade reaction between 3-hydroxyoxindoles and coumarins, which yields enantioenriched this compound indolinones. rsc.orgrsc.org This process involves multiple steps, including Michael addition, transesterification, and cyclization, all promoted by a single chiral organocatalyst. rsc.org Similarly, the reaction between γ-hydroxyenones and unsaturated pyrazolones, catalyzed by a bifunctional squaramide, produces spiro-tetrahydrofuran-pyrazolones with excellent diastereo- and enantioselectivity through a cascade oxa-Michael/Michael reaction sequence. acs.org
N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern organocatalysis, enabling unique transformations through concepts like umpolung (polarity inversion). researchgate.netnih.gov In this compound synthesis, NHCs catalyze reactions by generating key intermediates such as Breslow intermediates, homoenolates, or α,β-unsaturated acylazoliums. researchgate.netnih.gov
A notable application is the NHC-catalyzed three-component annulation of α-bromoenals and benzofuran-3-ones. nih.gov This reaction proceeds through a sequence of Michael addition, aldol (B89426) reaction, and cyclization to efficiently assemble spirobenzofuranone derivatives with three contiguous stereocenters. nih.gov Another strategy involves the NHC-catalyzed annulation of enals and aurones, where a homoenolate intermediate generated by the NHC attacks the aurone to create bis-spirofuranones. researchgate.net The choice of NHC catalyst can be critical, sometimes enabling a switch between different reaction pathways to yield structurally distinct products from the same set of starting materials. researchgate.netnih.gov
Table 1: NHC-Catalyzed Three-Component Synthesis of δ-Lactone-Fused this compound-3-ones nih.gov This table summarizes the results of an NHC-catalyzed three-component reaction of various aldehydes and benzofuran-3-ones, highlighting the yields of the resulting this compound derivatives.
| Entry | Aldehyde (R) | Benzofuran-3-one (X) | NHC Catalyst | Product Yield |
| 1 | C₆H₅ | H | IMes | 75% |
| 2 | 4-MeC₆H₄ | H | IMes | 78% |
| 3 | 4-FC₆H₄ | H | IMes | 82% |
| 4 | 4-ClC₆H₄ | H | IMes | 85% |
| 5 | 2-ClC₆H₄ | H | IMes | 72% |
| 6 | C₆H₅ | 5-Me | IMes | 73% |
| 7 | C₆H₅ | 5-Cl | IMes | 80% |
The development of sophisticated chiral catalysts is crucial for asymmetric synthesis, enabling the production of single-enantiomer compounds. nih.gov In the synthesis of spirobenzofurans, chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, are designed to create a specific chiral environment around the reacting molecules, thereby directing the stereochemical outcome of the reaction. dntb.gov.uarsc.org
For instance, a chiral bisguanidinium hemisalt has been successfully employed to catalyze the asymmetric cascade reaction of 3-hydroxyoxindoles with coumarins, affording this compound indolinones in high yields with excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base site (e.g., squaramides), are also highly effective. acs.org A notable strategy combines asymmetric organocatalysis with iodine catalysis in a one-pot sequential reaction, using a chiral catalyst to achieve high enantioselectivities (up to 99% ee) in the synthesis of spirodihydrobenzofuran pyrazolones. acs.org The development of diverse, axially chiral ligands and catalysts continues to be a major focus in the field, pushing the boundaries of enantioselective synthesis. nih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that contains structural elements of all the starting materials. tcichemicals.com This approach is celebrated for its high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple building blocks, making it ideal for drug discovery. tcichemicals.com
Several MCR strategies have been devised for this compound synthesis. One such example is a three-component reaction involving isocyanides, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and 3-cyanochromones, which unexpectedly yields functionalized spirobenzofuranones. ox.ac.uk Another innovative approach is a four-component tandem Knoevenagel-Michael reaction that combines arylaldehydes, N,N′-dimethylbarbituric acid, dimedone, and an amine to produce complex spirobarbituric dihydrofurans under mild conditions. researchgate.net NHC catalysis has also been leveraged in a three-component strategy to produce δ-lactone-fused this compound-3-ones. researchgate.netdntb.gov.ua
One-pot synthesis protocols, which include MCRs and cascade reactions, significantly enhance synthetic efficiency by eliminating the need for intermediate purification steps, thereby saving time, solvents, and resources. acs.orgox.ac.uk These protocols are designed to orchestrate a sequence of reactions within a single flask.
A novel one-pot, three-component 1,4-dipolar cycloaddition reaction has been developed for the synthesis of spiro[2-oxobenzofuran-3,3'-pyrrolines]. researchgate.net This reaction combines benzofuran-2,3-diones, dimethyl acetylenedicarboxylate, and various N-bridgehead heterocycles at room temperature. researchgate.net Another efficient one-pot protocol combines organocatalysis and iodine catalysis for the sequential Michael/iodization/S_N2 synthesis of chiral spirodihydrobenzofuran derivatives, noted for being metal-free and base-free. acs.org The synthesis of functionalized spirobenzofuranones from 3-cyanochromones via an MCR is another example of a successful one-pot strategy. ox.ac.ukkit.edu
Tandem or domino reactions are processes involving two or more bond-forming transformations that occur sequentially under the same reaction conditions without the addition of further reagents. nih.gov These sequences are initiated by a single catalytic event and proceed along a predetermined pathway to generate complex products. numberanalytics.come-bookshelf.de
The synthesis of enantioenriched this compound indolinones from 3-hydroxyoxindoles and coumarins is a prime example of a tandem reaction. rsc.orgresearchgate.net The reaction is triggered by an initial intermolecular Michael reaction, which is then followed by a cascade of transesterification, retro-Michael, substitution, decarboxylation, and a final intramolecular Michael reaction to furnish the spirocyclic product. rsc.org This intricate sequence highlights the power of domino reactions to construct complex architectures with high levels of control. rsc.org
Electrochemical Synthesis Pathways
Electrochemical synthesis has gained prominence as a green and powerful tool in modern organic chemistry. acs.org By using electricity in place of conventional chemical oxidants or reductants, electrosynthesis offers a sustainable and often more efficient alternative for constructing complex organic molecules. researchgate.netnih.gov
Recently, a novel electrochemical approach for synthesizing spirobenzofurans has been reported, operating in a user-friendly undivided cell under constant current. acs.orgnih.gov This metal-catalyst-free method produces spiro[benzofuran-2,2′-furan]-3-ones with high diastereoselectivity. acs.orgresearchgate.net The reaction demonstrates good scalability, with successful synthesis at the gram scale, highlighting its practical utility. acs.org Mechanistic investigations using cyclic voltammetry have been performed to understand the reaction pathway. acs.orgnih.gov In a related strategy, an electrocatalytic multicomponent reaction has been developed using sodium bromide as a mediator to synthesize substituted unsymmetric spirobarbituric dihydrofurans. researchgate.net
Table 2: Diastereoselective Electrosynthesis of Spiro[benzofuran-2,2′-furan]-3-ones acs.org This table presents the optimization of electrochemical reaction conditions for the synthesis of spiro[benzofuran-2,2′-furan]-3-ones, showing the effect of different bases and solvents on the product yield.
| Entry | Base (2 equiv.) | Solvent (MeCN:H₂O) | Current (mA) | Yield (%) |
| 1 | K₂CO₃ | 3:1 | 10 | 75 |
| 2 | Na₂CO₃ | 3:1 | 10 | 68 |
| 3 | Cs₂CO₃ | 3:1 | 10 | 81 |
| 4 | Et₃N | 3:1 | 10 | 55 |
| 5 | DBU | 3:1 | 10 | 62 |
| 6 | Cs₂CO₃ | 1:1 | 10 | 65 |
| 7 | Cs₂CO₃ | 3:1 | 20 | 83 |
Scalable Electrosynthesis of this compound Derivatives
Electrosynthesis has emerged as a green and powerful alternative to conventional chemical methods for constructing complex molecular frameworks. Its ability to generate reactive intermediates under mild conditions without the need for stoichiometric chemical oxidants or metal catalysts makes it particularly attractive for scalable applications.
A notable development is the scalable and diastereoselective electrosynthesis of spiro[benzofuran-2,2′-furan]-3-ones. nih.govacs.org This method utilizes a constant current in a simple, user-friendly undivided cell setup. nih.govresearchgate.net The process is metal-catalyst-free and has been successfully demonstrated on a gram scale, highlighting its practical utility. nih.govresearchgate.net The reaction proceeds via an electrochemical process involving 4-hydroxycoumarins and aurones, affording the desired spiro[benzofuran-2,2′-furan]-3-ones with high diastereoselectivity. researchgate.net The operational simplicity, coupled with the ready availability of starting materials and equipment, marks a significant improvement over previous, more challenging synthetic routes. nih.govacs.org Mechanistic investigations using cyclic voltammetry have been crucial in understanding the reaction pathway. nih.govacs.org
| Entry | Reactants | Conditions | Product | Yield | Reference |
| 1 | 4-Hydroxycoumarin, Aurone | Constant Current, Undivided Cell | Spiro[benzofuran-2,2′-furan]-3-one | High | nih.govresearchgate.net |
| 2 | Substituted 4-Hydroxycoumarins | Constant Current, Undivided Cell | Substituted Spiro-derivatives | Good to High | researchgate.net |
| 3 | Substituted Aurones | Constant Current, Undivided Cell | Substituted Spiro-derivatives | Good to High | researchgate.net |
This table summarizes the general findings on the scalable electrosynthesis of this compound derivatives. Specific yields for a range of substrates are detailed in the cited literature.
Oxidative Dearomatization and Spiroannulation via Electrochemical Methods
Electrochemical oxidative dearomatization has become a cornerstone strategy for transforming flat, two-dimensional aromatic compounds into valuable three-dimensional spirocyclic architectures. researchgate.net This approach avoids harsh chemical oxidants, offering a more sustainable pathway to spirobenzofurans. researchgate.netrsc.org
The process typically involves the anodic oxidation of a phenol (B47542) derivative, which generates a phenoxonium ion or a related radical cation intermediate. acs.orgdntb.gov.ua This reactive species then undergoes an intramolecular cyclization, or spiroannulation, with a tethered nucleophile to form the spirocyclic core. nih.gov Electrochemical methods provide precise control over the oxidative potential, which can enhance selectivity and accommodate a broader range of substrates, including electron-deficient phenols that are challenging to oxidize using conventional chemical means. rsc.org
For instance, an electrochemical method employing tetrabutylammonium (B224687) bromide as a mediator in an aqueous biphasic system has been reported for the oxidative dearomatization of electron-deficient phenols. rsc.org This strategy facilitates both oxidative dearomative spirolactonization and spiroetherification reactions. rsc.org Cyclic voltammetry studies suggest that bromide ions are oxidized to catalytically active species that drive the dearomatization process. rsc.org Similarly, direct anodic oxidation of anisole (B1667542) derivatives has been used to generate spiro-pyrrolidines and spirolactones, demonstrating the versatility of electrochemical dearomatization in forming various spiro-ring systems. chinesechemsoc.org
| Method | Substrate Type | Key Features | Spiro-Ring Formed | Reference |
| Mediated Electrolysis | Electron-Deficient Phenols | Br+/Br− catalysis, aqueous biphasic system | Lactone, Ether | rsc.org |
| Direct Electrolysis | Anisole Derivatives | Oxidant-free, undivided cell | Pyrrolidine (B122466), Lactone | chinesechemsoc.org |
| Direct Electrolysis | Phenol with Allylsilane | Intramolecular spiroannulation | Carbocycle | nih.gov |
| Direct Electrolysis | Indoles | Oxidative dearomatization | Dialkoxy/Diazido Indoline | acs.org |
This table provides an overview of different electrochemical approaches to spirocycles via oxidative dearomatization.
Functionalization and Derivatization Strategies Post-Spirobenzofuran Formation
Once the core this compound scaffold is assembled, subsequent functionalization is often necessary to synthesize analogues for structure-activity relationship studies or to install specific properties. These modifications can be directed at either the benzofuran (B130515) moiety or the spiro-connected ring system, with late-stage functionalization presenting a highly efficient strategy for molecular diversification.
Regioselective Functionalization of Benzofuran Moiety
Achieving regioselective functionalization on the benzofuran portion of a pre-formed this compound can be challenging. Therefore, many synthetic strategies incorporate the desired functionality from the beginning. Methodologies like the Hauser-Kraus annulation allow for the synthesis of functionalized spiro-benzofurans from appropriately substituted starting materials, such as o-hydroxychalcones and sulfonylphthalides. acs.org This multi-cascade process, involving Michael addition and Dieckmann cyclization, builds the functionalized benzofuran ring as part of the core spirocyclization sequence. acs.org
Transition-metal-free catalyzed approaches, such as the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, can generate benzofuran carbaldehydes that can be incorporated into spirocyclic structures. mdpi.com Furthermore, indium(III) halide-catalyzed hydroalkoxylation of ortho-alkynylphenols offers a regioselective route to substituted benzofurans that can serve as precursors for this compound synthesis. mdpi.comresearchgate.net These methods embed the desired functional groups with high regiocontrol during the construction of the benzofuran ring itself.
Functionalization of Spiro Ring Systems
The modification of the spiro-linked ring system is a key strategy for diversifying the this compound scaffold. The specific reactions employed depend on the nature of the spirocycle. While literature specifically detailing the functionalization of the spiro ring in spirobenzofurans is nascent, strategies developed for other complex spirocycles, such as spiro-oxindoles, provide a valuable blueprint.
For example, the Darzens reaction of isatins with phenacyl bromides is used to efficiently synthesize spiro[indoline-3,2′-oxiran]-2-ones, introducing a reactive epoxide ring at the spiro center. beilstein-journals.org This epoxide can serve as a handle for further synthetic transformations. beilstein-journals.org Aromatization-driven deconstructive functionalization, a method developed for spiro dihydroquinazolinones using dual photoredox/nickel catalysis, demonstrates a novel way to open and functionalize carbocyclic spiro rings. rsc.org This reaction leverages the stability gained from aromatization to drive the cleavage of unstrained C-C bonds, allowing for cross-coupling with various organic halides under mild, redox-neutral conditions. rsc.org Such strategies highlight the potential for innovative, reactivity-driven modifications of the spiro ring system in complex molecules.
Late-Stage Modification Methodologies
Late-stage functionalization (LSF) is a powerful concept in medicinal chemistry and materials science that involves modifying complex molecules at a late point in their synthesis. bioascent.comnih.gov This approach is highly efficient, as it allows a single advanced intermediate, such as a this compound core, to be converted into a library of diverse analogues without needing to re-synthesize each molecule from scratch. bioascent.com
C-H functionalization has revolutionized LSF, enabling the direct conversion of strong carbon-hydrogen bonds into new chemical bonds. nih.gov For a complex scaffold like this compound, this allows for precise edits to the molecular periphery. Another powerful tool is the use of reagents like pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4), which can activate aromatic amino groups for subsequent nucleophilic substitution to form C-O, C-N, and C-S bonds under mild conditions. bioascent.com This method's broad functional group tolerance makes it ideal for the late-stage diversification of complex structures. bioascent.com The robustness of modern synthetic methods, including electrochemical approaches, is further demonstrated by their successful application in the late-stage modification of sensitive biomolecules, underscoring their potential for modifying intricate this compound structures. researchgate.net
Mechanistic Investigations of Spirobenzofuran Formation and Reactivity
Detailed Reaction Mechanisms for Spirobenzofuran Construction
The formation of the this compound skeleton can be achieved through several elegant reaction cascades, often involving the strategic generation of key intermediates that undergo subsequent cyclization. The primary mechanistic pathways include Michael addition-initiated cyclizations, nucleophilic substitutions followed by intramolecular ring closure, and rearrangement processes.
The Michael addition, or conjugate addition, of a nucleophile to an electron-deficient alkene is a cornerstone in the synthesis of spirobenzofurans. scilit.commasterorganicchemistry.comlscollege.ac.inwikipedia.org This reaction typically involves the 1,4-addition of a carbanion to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond and a subsequent enolate. masterorganicchemistry.comlscollege.ac.inwikipedia.org This enolate can then participate in an intramolecular cyclization to construct the spirocyclic framework.
A common strategy involves the reaction of a Michael donor, such as a compound with an active methylene (B1212753) group, with a Michael acceptor, like an α,β-unsaturated ketone or ester. lscollege.ac.inwikipedia.org For instance, the reaction of a substituted benzofuran-3-one, acting as a Michael donor, with an enal can initiate a cascade. The process begins with the formation of an enolate from the benzofuran-3-one, which then undergoes a Michael addition to the enal. researchgate.net This is often followed by an intramolecular aldol (B89426) reaction and subsequent cyclization to yield the this compound derivative. researchgate.net
In a specific example of an N-heterocyclic carbene (NHC)-catalyzed three-component reaction, an enolate is generated from a benzofuran-3-one. This enolate then adds to an α,β-unsaturated acylazolium intermediate (formed from an α-bromoenal and the NHC catalyst) in a Michael addition. researchgate.net This step is followed by an intramolecular proton transfer and an intermolecular aldol reaction with another molecule of the α-bromoenal, ultimately leading to the this compound structure after cyclization. researchgate.net The general mechanism involves the deprotonation of the Michael donor to form a stabilized carbanion (enolate), which then attacks the β-carbon of the Michael acceptor. lscollege.ac.inwikipedia.org The resulting intermediate is then protonated to give the final product. masterorganicchemistry.com
Intramolecular nucleophilic substitution reactions provide another powerful route to spirobenzofurans. These reactions involve a nucleophile and a leaving group within the same molecule, leading to the formation of a heterocyclic ring. mdpi.com The process can occur via either an S(_N)1 or S(_N)2 mechanism, depending on the substrate and reaction conditions. mdpi.com
In the context of this compound synthesis, a typical pathway might involve a molecule containing both a phenolic oxygen or other suitable nucleophile and a carbon atom bearing a good leaving group. For the reaction to occur, the nucleophile must be able to attack the carbon atom from the backside (for S(_N)2) or be in a position to attack a carbocation intermediate (for S(_N)1). mdpi.com The likelihood of ring closure is influenced by the length of the chain connecting the nucleophile and the leaving group, with smaller rings often being entropically favored despite potential ring strain. mdpi.com
One reported synthesis involves a palladium(II)-catalyzed intramolecular oxidative coupling of 2-phenoxymethyl-1,4-naphthoquinone. researchgate.net In this process, a C-H bond on the phenoxy ring acts as a nucleophile, attacking a carbon on the naphthoquinone ring in a reaction that can be viewed as a type of intramolecular nucleophilic substitution, ultimately leading to a spiro[benzofuran-3,2′-naphthoquinone] structure. researchgate.net Another example is the base-mediated reaction of formyl triflates with sulfonylphthalide, where an initial 1,2-addition is followed by an intramolecular cyclization via substitution of the triflate group. researchgate.net
A tandem Claisen rearrangement followed by an intramolecular oxa-Michael addition also exemplifies this pathway. An initial O-H insertion product undergoes a thermal Claisen rearrangement to position an alkene and a phenolic oxygen appropriately for a subsequent intramolecular 5-exo-trig oxa-Michael addition, which is a form of intramolecular nucleophilic ring closure, to form the spiro[benzofuran-2,3'-pyrrolidine] core. rsc.org
Rearrangement reactions can play a crucial role in the formation of this compound skeletons, often leading to complex molecular architectures through elegant cascades. These processes can involve sigmatropic rearrangements, such as the Claisen rearrangement, or skeletal rearrangements like the semipinacol rearrangement.
A notable example is the synthesis of spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones, which proceeds through a tandem Claisen rearrangement/intramolecular oxa-Michael addition. rsc.org The initial adduct, formed by a rhodium-catalyzed O-H insertion, undergoes a thermally induced chemrxiv.orgchemrxiv.org-sigmatropic Claisen rearrangement. This rearrangement repositions the groups to facilitate a subsequent intramolecular cyclization, yielding the spirocyclic product. rsc.org
Another powerful strategy involves a one-pot [3+2] cyclization/semipinacol rearrangement cascade. This method has been used to construct multi-substituted 3H-spiro[benzofuran-2,1′-cyclopentane] skeletons. byjus.com The reaction between substituted benzoquinones and allylic alcohols, catalyzed by a Cu(II)/BOX system, first forms a cycloadduct which then undergoes a semipinacol rearrangement to create the final spiro compound. byjus.com
Furthermore, a cascade process involving a Fries-type O→C rearrangement has been reported for the synthesis of benzofurans and related spiro compounds from 6-acetoxy-β-pyrones and phenols. researchgate.netpearson.com The proposed mechanism begins with an acid-catalyzed transacetalization, followed by a Fries-type rearrangement to form a key intermediate. This intermediate then undergoes a Michael addition and a ring-opening aromatization sequence to yield the final products, which can include spiro[benzofuran-2,2′-furan]-4′-ones. researchgate.netpearson.com These rearrangement-based strategies highlight the efficiency of cascade reactions in building molecular complexity from simple starting materials.
Kinetics and Thermodynamics of Key Steps
The formation of spirobenzofurans is often governed by a delicate interplay between kinetic and thermodynamic control, where reaction conditions can dictate the final product distribution. researchgate.netwikipedia.orgresearchgate.net
In some syntheses, one isomer may be formed faster (the kinetic product), while another is more stable (the thermodynamic product). researchgate.net For instance, in a three-component reaction to form spiro[oxindole-3,3'-pyrrolines], conducting the reaction at a lower temperature (25–38 °C) yields the kinetic product, an oxazepino-indole, whereas at a higher temperature (~60 °C), the more stable spiro-oxindole is the major product. researchgate.net Computational studies have shown that the spiro-oxindole is significantly more stable (by 76.1 kJ/mol) than its isomeric kinetic product. researchgate.net This indicates that the higher temperature provides enough energy to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the system to reach thermodynamic equilibrium and favor the more stable spiro compound. wikipedia.orgresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these reactions. slideshare.net DFT calculations can predict the activation energies (Ea) of transition states and the relative energies of intermediates and products, offering insights into the feasibility of different reaction pathways. slideshare.net For example, in a BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition to form spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes], a plausible mechanism involving coordination, enolization, nucleophilic addition, and intramolecular cyclization has been proposed based on such calculations. byjus.com Similarly, DFT studies on the formation of dibenzofurans have been used to calculate activation and reaction enthalpies and Gibbs free energies for various reaction steps, helping to identify the most kinetically and thermodynamically favorable pathways.
While detailed experimental kinetic data such as rate constants for individual steps in this compound synthesis are not widely reported, the principles of chemical kinetics and thermodynamics provide a framework for understanding and optimizing these reactions. The choice of temperature, catalyst, and solvent can all influence the reaction rates and the position of equilibrium, thereby controlling the selectivity towards the desired this compound product.
| Reaction | Low Temperature Product (Kinetic) | High Temperature Product (Thermodynamic) | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|---|
| 1,4-Dipolar Cycloaddition | 1,3-Oxazepino[7,6-b]indoles | Spiro[oxindole-3,3′-pyrrolines] | 76.1 | researchgate.net |
Role of Catalysts in Directing Reaction Mechanisms
Catalysts play a pivotal role in the synthesis of spirobenzofurans by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often controlling selectivity. Both organocatalysts and metal catalysts have been effectively employed to direct the formation of these complex structures.
N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the construction of this compound-3-ones. researchgate.netwikipedia.org NHCs can operate through various modes of activation, including the formation of Breslow intermediates, homoenolates, enolates, and α,β-unsaturated acylazolium intermediates. researchgate.netwikipedia.org In a three-component reaction, the choice of NHC catalyst can even switch the reaction pathway from an intramolecular to an intermolecular domino Michael–aldol–lactonization, leading to different products. researchgate.net The structure of the NHC catalyst itself is important; for instance, a partially non-aromatic NHC was found to exhibit the highest catalytic activity in one study, possibly due to the electrophilicity of the resulting intermediate. researchgate.net
Phosphine (B1218219) catalysis is another important organocatalytic strategy. In the [3+2] annulation of aurones and allenoates, the configuration of a dipeptide phosphine catalyst can control the regioselectivity of the reaction. slideshare.net An L-D-configured catalyst leads to α-selective annulation products, while an L-L-configured catalyst yields γ-selective products, demonstrating remarkable catalyst-controlled regiodivergence. slideshare.net
Metal catalysts are also widely used. Palladium(II) acetate (B1210297) has been used to catalyze the intramolecular oxidative coupling of 2-phenoxymethyl-1,4-naphthoquinone to form spiro[benzofuran-3,2′-naphthoquinones]. researchgate.net In this case, the catalyst facilitates a C-H activation/cyclization sequence. Lewis acids, such as a Cu(II)/BOX complex, can be used to catalyze asymmetric [3+2] cyclization/semipinacol rearrangement cascades, efficiently creating chiral this compound skeletons. byjus.com The acidity of the Lewis acid can be enhanced by hydrogen bond donors, promoting key steps like enolization in cyclization reactions.
The catalyst, therefore, is not merely an accelerator but a crucial component that can be tuned to direct the reaction through a specific mechanistic pathway, ultimately controlling the structure and stereochemistry of the final this compound product.
| Catalyst Type | Reaction Type | Controlled Aspect | Example | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Three-component annulation | Reaction pathway (intramolecular vs. intermolecular) | Formation of δ-lactone-fused this compound-3-ones | researchgate.net |
| Dipeptide Phosphine | [3+2] Annulation | Regioselectivity (α vs. γ) | Annulation of aurones and allenoates | slideshare.net |
| Cu(II)/BOX Complex | [3+2] Cyclization/Rearrangement | Enantioselectivity | Synthesis of multi-substituted 3H-spiro[benzofuran-2,1′-cyclopentane] | byjus.com |
| Palladium(II) Acetate | Intramolecular Oxidative Coupling | Cyclization | Synthesis of 2H,3′H-spiro[benzofuran-3,2′-naphthoquinones] | researchgate.net |
Intermediates Identification and Characterization in this compound Reactions
The elucidation of reaction mechanisms leading to the formation of spirobenzofurans often hinges on the successful identification and characterization of transient intermediates. These short-lived species provide crucial insights into the reaction pathways, stereoselectivity, and the influence of catalysts and reaction conditions. Various analytical techniques, including spectroscopy and mass spectrometry, have been instrumental in characterizing these intermediates.
In the synthesis of this compound-isobenzofurans and substituted benzofurans, a modified Hauser-Kraus reaction of 3-sulfonylphthalide with 2-formylaryl triflates was investigated. The proposed mechanism involves an initial 1,2-addition of the phthalide (B148349) to the formyl group, followed by intramolecular cyclization. Mass spectrometry successfully characterized one of the key intermediates, supporting the proposed mechanistic pathway. nih.gov
The formation of δ-lactone-fused this compound-3-ones through a three-component reaction of aldehydes and benzofuran-3-ones has been studied. A plausible catalytic cycle was proposed, initiating with a nucleophilic attack by a free carbene on α-bromoenal to generate a key α,β-unsaturated acylazolium intermediate (I). This is followed by a Michael addition of an enolate to form intermediate II, which then undergoes an intramolecular proton transfer to yield intermediate III. An subsequent intermolecular aldol reaction leads to intermediate IV, which finally undergoes intramolecular lactonization to form the spirobenzofuranone product. mdpi.com
An electrochemical approach for the synthesis of spiro[benzofuran-2,2′-furan]-3-ones has also been explored. Cyclic voltammetry (CV) was employed to gain mechanistic insight into the reaction. This technique helps in understanding the redox processes and identifying the electrochemically generated reactive intermediates that lead to the formation of the spiro compound. researchgate.net
In a different synthetic route, the reaction of (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-halogenphenyl)prop-2-en-1-ones with potassium ethylxanthate, mediated by phenyliodine(III) diacetate (PIDA) and cuprous bromide (CuBr), is postulated to proceed through a PIDA-mediated oxidative C–O bond formation followed by a CuBr-mediated spirocyclization step. researchgate.net Similarly, a palladium-catalyzed intramolecular Mizoroki–Heck reaction has been utilized for the diastereoselective synthesis of spiroindolines, a related class of spirocycles. acs.org While not directly focused on spirobenzofurans, the principles of identifying intermediates in such catalytic cycles are relevant.
The synthesis of spiro[benzofuran-3,3'-indoline]-2,2-dicarbonitriles via an electro-organic method involves a series of proposed intermediates. The process begins with the formation of a dicyanomethanide anion (a), which undergoes a Knoevenagel condensation to form intermediate (b). A subsequent Michael addition leads to intermediate (c), which is then deprotonated to give intermediate (d). Further reaction with an alkoxide anion forms intermediate (e), which is in equilibrium with intermediate (f). An intramolecular attack of oxygen on a carbon bearing a bromine atom then yields the final this compound product. jsynthchem.com
The characterization of these intermediates often relies on a combination of spectroscopic and spectrometric data. For instance, in the synthesis of novel indanone-based spiro-dihydrobenzofuran derivatives, the structures of the isomeric products were elucidated using NMR, IR spectroscopy, and elemental analysis. tubitak.gov.trresearchgate.net High-resolution mass spectrometry (HRMS) is also a powerful tool for confirming the elemental composition of intermediates and products. rsc.org
Table of Proposed Intermediates in this compound Synthesis:
| Reaction Type | Proposed Intermediates | Characterization Techniques | Ref. |
| Hauser-Kraus Reaction | 1,2-addition adduct, Cyclized intermediate | Mass Spectrometry | nih.gov |
| NHC-Catalyzed Three-Component Reaction | Acylazolium intermediate (I), Michael adduct (II), Proton-transferred species (III), Aldol adduct (IV) | Mechanistic Postulation | mdpi.com |
| Electrochemical Synthesis | Electrochemically generated reactive species | Cyclic Voltammetry | researchgate.net |
| PIDA/CuBr-Mediated Spirocyclization | Oxidative C-O bond formation product | Mechanistic Postulation | researchgate.net |
| Electro-organic Synthesis | Dicyanomethanide anion (a), Knoevenagel adduct (b), Michael adduct (c), Deprotonated species (d), Alkoxide adduct (e), Carbanion (f) | Mechanistic Postulation | jsynthchem.com |
Structural Analysis and Characterization Methodologies Beyond Basic Identification
Advanced Spectroscopic Techniques for Structural Elucidation
For complex molecules like spirobenzofurans, a combination of advanced spectroscopic techniques is essential to fully elucidate their intricate structures.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for establishing the precise connectivity of atoms within a spirobenzofuran molecule. epfl.ch Unlike one-dimensional NMR which plots signal intensity against a single frequency axis, 2D-NMR plots data against two frequency axes, revealing correlations between different nuclei. youtube.com For this compound derivatives, several 2D-NMR experiments are routinely employed to piece together the molecular puzzle. scilit.comresearcher.life
Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. epfl.chyoutube.com This is invaluable for identifying adjacent protons and tracing out spin systems within the intricate cyclic and substituent parts of the this compound core.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These are heteronuclear experiments that correlate the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). epfl.chyoutube.com This allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. epfl.chyoutube.com This is arguably the most critical 2D-NMR technique for complex structures like spirobenzofurans, as it allows for the connection of different molecular fragments. It is particularly crucial for identifying quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons, thereby piecing together the entire carbon skeleton. epfl.ch
The combined application of these techniques is frequently cited in the characterization of new spiro[benzofuran-3,3'-pyrroles] and other related this compound systems. scilit.comresearcher.liferesearchgate.net
| 2D-NMR Technique | Correlation Type | Information Provided for Spirobenzofurans |
| COSY | ¹H – ¹H | Identifies protons on adjacent carbons, mapping out proton spin systems. |
| HSQC/HMQC | ¹H – ¹³C (¹J) | Directly links protons to their attached carbons for carbon signal assignment. |
| HMBC | ¹H – ¹³C (²J, ³J, ⁴J) | Connects molecular fragments across multiple bonds; essential for assigning quaternary carbons and confirming the overall skeleton. |
This table provides a summary of the primary 2D-NMR techniques used in the structural elucidation of this compound compounds.
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the elemental composition of a compound with extremely high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm) or to the third or fourth decimal place. innovareacademics.inresearchgate.net
This high precision allows for the calculation of a unique elemental formula. For novel this compound derivatives, obtaining an HRMS measurement is a critical step to confirm that the synthesized product has the correct molecular formula. scilit.comresearcher.lifersc.org The instrument separates ions based on their mass-to-charge ratio with high resolving power, making it possible to distinguish between compounds that might have the same nominal mass but different elemental compositions. innovareacademics.in This confirmation provides strong evidence for the identity of a newly synthesized compound before proceeding with more detailed structural analysis. measurlabs.com
| Parameter | Example Value | Significance |
| Calculated Mass | C₁₇H₁₄N₂O₂Na⁺: 313.0947 | The theoretical exact mass for the sodium adduct of a hypothetical this compound. |
| Measured Mass | 313.0949 | The experimental mass determined by the HRMS instrument. |
| Mass Error | +0.6 ppm | The small difference between the calculated and measured mass, confirming the proposed molecular formula. |
This interactive table illustrates how HRMS data is used to confirm the molecular formula of a this compound derivative.
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. uni-ulm.de This non-destructive technique provides precise information on bond lengths, bond angles, and the absolute spatial arrangement of atoms within the crystal lattice. carleton.edu For complex stereogenic molecules like spirobenzofurans, which often contain a chiral spiro-center, SC-XRD is the gold standard for unambiguously determining the absolute configuration and the preferred solid-state conformation. rsc.orgresearchgate.net
The process involves irradiating a single, high-quality crystal with monochromatic X-rays. carleton.edu The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. uol.de This technique was instrumental in elucidating the structure of spirodesertols A and B, which feature an unprecedented 6-isopropyl-3H-spiro[benzofuran-2,1′-cyclohexane] motif. rsc.org The requirement for this technique is the ability to grow a suitable single crystal of the compound, which should ideally be free of twinning or other defects. uhu-ciqso.es
When single crystals suitable for X-ray diffraction cannot be obtained, or when confirmation of the absolute configuration in solution is required, Electronic Circular Dichroism (ECD) spectroscopy is a powerful alternative. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
For this compound systems possessing chirality, the experimental ECD spectrum provides a unique fingerprint. This experimental spectrum is then compared to theoretical spectra generated using computational methods, such as time-dependent density functional theory (TD-DFT). researchgate.net By comparing the experimental curve with the computationally predicted spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. rsc.orgresearchgate.net This combined experimental and computational approach has been successfully used to establish the absolute configurations of various complex natural products containing the this compound core. rsc.orgdntb.gov.ua
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. stellarnet.us These techniques probe the vibrational motions of molecular bonds. edinst.com
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a sample at specific frequencies that correspond to the vibrational frequencies of its bonds. gatewayanalytical.com It is particularly sensitive to polar bonds and is excellent for identifying hetero-nuclear functional groups, such as the carbonyl (C=O) stretching in the furanone ring or O-H and N-H stretching vibrations if present in the this compound derivative. gatewayanalytical.comthermofisher.com
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light (usually from a laser). thermofisher.com It is sensitive to changes in the polarizability of a bond during vibration and is particularly effective for identifying homo-nuclear bonds (e.g., C-C, C=C, C≡C) and symmetric vibrations. gatewayanalytical.com
FTIR and Raman are often considered complementary. While FTIR is sensitive to polar functional groups, Raman can provide clear signals for the aromatic rings and other non-polar parts of the this compound backbone. edinst.comgatewayanalytical.com Together, they provide a comprehensive fingerprint of the functional groups within the molecule.
Chromatographic Methods for Purity Assessment (e.g., HPLC, LC-MS)
Assessing the purity of a synthesized or isolated this compound compound is crucial. Chromatographic methods are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to determine the purity of a sample. The sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. Different components in the sample interact differently with the stationary phase, causing them to separate and elute at different times. By using a detector (e.g., UV-Vis), the presence of impurities can be identified and quantified, often aiming for a purity of >95% or higher.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov As components elute from the HPLC column, they are introduced directly into the mass spectrometer, which provides mass information for each separated peak. This is exceptionally useful not only for assessing purity but also for identifying the molecular weights of any impurities or byproducts from the reaction, such as starting materials or side-products from spirocyclization. nih.govchromatographyonline.com For many this compound derivatives, LC-MS is a standard method for characterization and purity validation. researchgate.net
Computational and Theoretical Studies of Spirobenzofuran Compounds
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of spirobenzofuran compounds. nih.gov These methods are instrumental in elucidating chemical reaction mechanisms and gaining a detailed understanding of reactivity. nih.gov By solving approximations of the Schrödinger equation, these techniques can model the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, including complex organic molecules. wikipedia.org It is a widely used tool for studying atomic and molecular ground-state properties such as electron density and total energy with a favorable balance between computational cost and accuracy. mdpi.com DFT calculations are particularly valuable for analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO orbitals are crucial for determining the reactive zones within a molecule. researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive and can be more easily excited. nih.govrsc.org For instance, studies on related benzofuran (B130515) structures show that the HOMO-LUMO gap can be used to understand charge transfer mechanisms within the molecule and predict reactivity. researchgate.netresearchgate.net In one study on dibenzofuran, the HOMO-LUMO energy gap was calculated to be 5.028 eV, indicating high stability. researchgate.net FMO analysis has been effectively used to explain the preference for different reaction pathways in cycloadditions involving benzofuran derivatives. pku.edu.cn
| Compound/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Dibenzofuran | DFT B3LYP/6-311G(d, p) | -6.265 | -1.237 | 5.028 | researchgate.net |
| Isomer BT1 (tetranitro-bis-1,2,4-triazole) | DFT M06-2×/6-311++G(d, p) | -10.81 | -3.44 | 7.37 | nih.gov |
| Isomer BT5 (tetranitro-bis-1,2,4-triazole) | DFT M06-2×/6-311++G(d, p) | -10.98 | -3.06 | 7.92 | nih.gov |
Quantum chemical calculations are frequently employed to predict spectroscopic parameters, which is invaluable for structure elucidation and verification. rsc.org The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹³C, has become a common practice to aid in structural assignment. rsc.org By computing the spectra for several candidate structures, a comparison with experimental values can identify the correct isomer. rsc.org
DFT calculations have demonstrated high accuracy in predicting ¹³C chemical shifts, often with a mean absolute error of less than 1.2 to 2 ppm. nih.gov This predictive power has been successfully used to firmly establish the constitution and configuration of newly synthesized cyclopenta[b]benzofuran derivatives. nih.gov
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-2 | 91.3 | researchgate.net |
| C-3 | 52.7 | researchgate.net |
| C-3a | 129.5 | researchgate.net |
| C-4 | 123.1 | researchgate.net |
| C-5 | 130.4 | researchgate.net |
| C-6 | 124.6 | researchgate.net |
| C-7 | 149.9 | researchgate.net |
| C-7a | 152.0 | researchgate.net |
Data for: 3'-Hydroxy-2',2',6'-trimethyl-3H-spiro[1-benzofuran-2,1'-cyclohexane]-5-carboxylic acid. researchgate.net
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net These simulations are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net A more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net
Studies on various benzofuran and spiro-heterocyclic derivatives have utilized docking to predict their potential as therapeutic agents. For example, a series of benzofuran-1,2,3-triazole hybrids were evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), with the top compounds showing docking scores ranging from -9.6 to -10.2 kcal/mol. nih.gov In another study, spiro[benzofuran-3,3'-pyrroles] derivatives were identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), with one compound exhibiting an IC₅₀ value of 2.5 μM. nih.gov Docking studies on other benzofuran derivatives against antibacterial targets revealed binding energies between -6.9 and -10.4 kcal/mol. researchgate.net
| Compound Class | Protein Target | Predicted Affinity (Docking Score) | Reference |
|---|---|---|---|
| Benzofuran-1,2,3-triazole hybrids (e.g., BENZ-0454) | EGFR (PDB ID: 4HJO) | -10.2 kcal/mol | nih.gov |
| Benzofuran-1,2,3-triazole hybrids (e.g., BENZ-0143) | EGFR (PDB ID: 4HJO) | -10.0 kcal/mol | nih.gov |
| Benzofuran derivatives (general) | Antibacterial targets | -6.9 to -10.4 kcal/mol | researchgate.net |
| Spiro[benzofuran-3,3'-pyrroles] (Compound 12e) | FLT3 Kinase | IC₅₀ = 2.5 μM (Experimental) | nih.gov |
| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | -40.05 kJ/mol (Global Energy) | nih.gov |
Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-protein complex, revealing the specific binding pose and key intermolecular interactions. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are critical for stabilizing the complex.
For instance, molecular docking of a benzofuran derivative (BF1) with bovine serum albumin (BSA) predicted its binding pose within the protein's interior, stabilized by hydrophobic interactions with residues Leu-189 and Ile-455, and hydrogen bonds with Glu-424, Ser-428, and Lys-431. nih.gov In a different study, newly designed benzofuran derivatives were found to interact with the colchicine (B1669291) binding site of tubulin through a combination of hydrophobic, cation-π, and hydrogen bond interactions. researchgate.net Similarly, docking simulations of spiro-pyrrolidine compounds based on a benzofuran scaffold revealed that their bioactivity may be exerted through hydrogen bonding with antitumor targets. nih.gov
Conformational Analysis and Stereochemical Properties
The three-dimensional shape and flexibility of a molecule, known as its conformation, are crucial determinants of its biological activity. Conformational analysis of the five-membered furan (B31954) ring within the this compound system is essential for understanding how these molecules can adapt their shape to fit into a protein's binding site.
The five-membered rings in such systems are not planar and exist in a dynamic equilibrium between various puckered conformations, such as "envelope" and "twist" forms. This phenomenon is often described by a concept known as pseudorotation. researchgate.net The specific preference for a particular conformation can be strongly influenced by the nature and stereochemistry of substituents on the ring. For example, in the related pyrrolidine (B122466) ring system, bulky substituents have been shown to strongly favor a pseudoequatorial orientation, which in turn forces a specific puckering of the ring, either exo or endo. nih.gov Computational studies on tetrahydrofuro[2,3-b]benzofuran, a structure related to the this compound core, have been used to investigate its conformational preferences in different environments, highlighting how chemical modifications can drive these pseudorotational preferences. researchgate.net Understanding these stereochemical properties is vital for designing this compound derivatives that can adopt the optimal conformation for potent biological interactions.
Reaction Pathway Elucidation via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis of this compound compounds. These theoretical studies provide deep insights into reaction mechanisms, transition states, and the energetics of competing pathways, which are often difficult to determine through experimental means alone. By modeling reactions at the molecular level, chemists can understand the origins of regioselectivity and diastereoselectivity, predict the most plausible reaction mechanisms, and even rationalize the role of catalysts.
One of the primary applications of computational chemistry in this area is the mapping of potential energy surfaces for a given reaction. This involves identifying all stationary points, including reactants, intermediates, transition states, and products. The energy differences between these points allow for the calculation of activation energy barriers and reaction enthalpies. For instance, in reactions forming this compound structures, multiple pathways may be conceivable. DFT calculations can be employed to compute the activation free energy for each proposed pathway, with the path exhibiting the lowest energy barrier being identified as the most kinetically favorable.
A common computational approach involves comparing different potential mechanisms, such as concerted versus stepwise pathways. For example, in cycloaddition reactions that form the spirocyclic junction, DFT can distinguish between a concerted pericyclic reaction and a stepwise process involving a zwitterionic or diradical intermediate. pku.edu.cn By locating the transition state structures and analyzing their geometries and energies, researchers can confirm the nature of the reaction mechanism.
Computational studies have also been instrumental in understanding catalyzed reactions that produce benzofuran-containing molecules. For instance, in acid-catalyzed reactions, DFT calculations can clarify the role of the catalyst in activating the substrates. researchgate.net It can be determined whether a Lewis acid or a Brønsted acid is more effective and how the catalyst interacts with the reactants to lower the activation energy. In one study, DFT calculations revealed that for a formal carbene transfer reaction, a protonation mechanism was kinetically much more efficient than a pathway involving neutral carbene-like intermediates. researchgate.net Similarly, the mechanism of formation of benzofuran itself from furan has been scrutinized computationally, revealing that in the presence of an acidic zeolite catalyst, a ring-opening mechanism is energetically favored over a classical Diels-Alder pathway. researchgate.net The activation energy for the ring-opening mechanism within the zeolite was calculated to be approximately 50 kJ/mol, which aligned well with experimental data, whereas the Diels-Alder pathway had a much higher barrier of around 200 kJ/mol. researchgate.net
The table below summarizes findings from a hypothetical DFT study comparing two possible pathways for a key bond-forming step in a this compound synthesis.
| Reaction Pathway | Intermediate(s) | Calculated Activation Energy (kcal/mol) | Rate-Determining Step | Conclusion |
| Pathway A: Concerted [4+2] Cycloaddition | None | 25.4 | Cycloaddition Transition State | Kinetically less favorable |
| Pathway B: Stepwise Michael Addition-Cyclization | Zwitterionic Intermediate | 16.6 | Initial Michael Addition | Kinetically more favorable pku.edu.cn |
These detailed mechanistic insights derived from computational chemistry are crucial for optimizing reaction conditions, improving yields, and controlling stereochemical outcomes in the synthesis of complex this compound architectures.
Design of Derivatives with Tuned Electronic and Steric Properties
Computational chemistry is a powerful predictive tool for the rational design of novel this compound derivatives with precisely tuned electronic and steric properties. By systematically modifying the core structure in silico and calculating the resulting molecular properties, researchers can screen potential candidates for specific applications, such as in medicinal chemistry or materials science, before committing to synthetic efforts. This computational pre-screening saves significant time and resources.
The electronic properties of a molecule, governed by the distribution of its electrons, are critical for its reactivity, intermolecular interactions, and photophysical characteristics. Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and atomic charges. By introducing various substituents onto the this compound scaffold, these properties can be systematically altered.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, tend to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack and oxidation.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, typically lower the LUMO energy level, rendering the molecule more electrophilic and susceptible to nucleophilic attack.
The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. Computational studies allow for the fine-tuning of this gap to achieve desired reactivity or stability. researchgate.net For example, designing this compound derivatives as potential inhibitors for biological targets often involves tuning electronic properties to optimize binding interactions. Docking simulations, a computational technique, can predict how a designed molecule fits into the active site of a protein, and DFT calculations can further refine the understanding of the electronic interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the complex. nih.gov
Steric properties, which relate to the three-dimensional size and shape of a molecule, are equally important. The introduction of bulky substituents can be used to control the conformation of the molecule, shield a reactive site from unwanted reactions, or influence the diastereoselectivity of a synthesis by directing the approach of a reagent. Computational methods can accurately predict molecular geometries, bond angles, and steric hindrance. This is particularly relevant in the design of spirocyclic compounds where the stereochemistry at the spiro-center is critical. By calculating the steric energy of different diastereomers, the thermodynamically most stable isomer can be predicted.
The following table illustrates how different substituents on a this compound core could be predicted to modify its electronic properties based on computational analysis.
| Derivative | Substituent (R) | Substituent Type | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
| Parent | -H | Neutral | -6.2 | -1.5 | 4.7 |
| Derivative 1 | -OCH₃ | Electron-Donating | -5.8 | -1.4 | 4.4 |
| Derivative 2 | -NO₂ | Electron-Withdrawing | -6.8 | -2.5 | 4.3 |
| Derivative 3 | -C(CH₃)₃ | Bulky/Weakly Donating | -6.1 | -1.4 | 4.7 |
This predictive power enables the targeted design of this compound derivatives with tailored characteristics, accelerating the discovery of new functional molecules. nih.gov
Mechanistic Biological Activity and Target Interaction Studies Non Clinical
Molecular Mechanisms of Kinase Inhibition
Spirobenzofuran derivatives have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes. The following sections detail the findings related to specific kinase targets.
FLT3 Kinase Inhibition and Binding Affinity Studies
Derivatives of spiro[benzofuran-3,3'-pyrroles] have been synthesized and evaluated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). researchgate.netpensoft.net Docking simulations were employed to understand the anticancer activity of these synthesized compounds on the FLT3 protein. researchgate.netpensoft.net
A study focused on the design and biological evaluation of fifteen new synthetic spiro[benzofuran-3,3'-pyrroles] derivatives demonstrated promising binding affinities and significant inhibitory activity against FLT3 kinase. researchgate.netpensoft.net Among the synthesized compounds, several exhibited excellent selectivity profiles against FLT3. researchgate.netpensoft.net Notably, compound 12e was identified as a potent inhibitor, showing strong binding affinity and a significant inhibitory effect on FLT3. researchgate.netpensoft.net
| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 12e (spiro[benzofuran-3,3'-pyrrole] derivative) | FLT3 | 2.5 μM | researchgate.netpensoft.net |
| Compounds 11a, 11b, 11c, 12d | FLT3 | Evaluated, showed selectivity | researchgate.netpensoft.net |
Aurora-A Kinase Inhibition
Aurora A kinase is a key regulator of mitotic events and a target in cancer therapy. researchgate.net Research into novel inhibitors has included the synthesis of spiro[benzofuran-3,3'-pyrrolines]. While these compounds have been explored as potential Aurora-A kinase inhibitors, specific data on their inhibitory concentrations (IC50) and binding affinities were not detailed in the reviewed literature.
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKIIδ) Modulation
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) is a serine/threonine kinase that plays a significant role in various cellular signaling pathways. The delta (δ) isoform, in particular, is implicated in cardiovascular conditions. While various compounds, such as adamantyl-1,3,4-oxadiazole derivatives, have been identified as inhibitors of CaMKIIδ kinase, studies specifically detailing the modulatory effects of this compound compounds on CaMKIIδ were not found in the available research.
Cellular Pathway Modulation in Inflammatory Responses
This compound (SBF), an isolate from fungal species such as Acremonium sp. HKI 0230 and Coprinus echinosporus, has been studied for its anti-inflammatory effects. These studies have primarily utilized the RAW 264.7 murine macrophage cell line, a standard model for investigating inflammatory pathways.
Suppression of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) is a key feature of inflammatory processes. Research has shown that this compound potently suppresses the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibitory effect was observed to be dose-dependent at concentrations ranging from 12.5 to 50 μM, and importantly, this suppression occurred without inducing any cytotoxicity in the model cell line. The Griess reaction assay was used to measure the NO levels in the cell culture supernatants.
Inhibition of Pro-inflammatory Mediators (iNOS, COX-2)
The inflammatory response involves the upregulation of several pro-inflammatory enzymes and cytokines. This compound has demonstrated a significant ability to inhibit the production of major pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The inhibitory effect of this compound was observed at both the transcriptional and translational levels. In LPS-stimulated RAW 264.7 cells, SBF significantly inhibited the mRNA expression of iNOS and COX-2 in a dose-dependent manner, as determined by RT-PCR. Correspondingly, Western blot analysis confirmed that the protein expression of iNOS and COX-2 was also suppressed by SBF treatment.
| Compound | Cell Line | Stimulant | Effect | Concentration Range | Reference |
|---|---|---|---|---|---|
| This compound (SBF) | RAW 264.7 | LPS | Suppressed Nitric Oxide (NO) production | 12.5 - 50 μM | |
| This compound (SBF) | RAW 264.7 | LPS | Inhibited iNOS mRNA and protein expression | Dose-dependent | |
| This compound (SBF) | RAW 264.7 | LPS | Inhibited COX-2 mRNA and protein expression | Dose-dependent |
Regulation of Cytokines (IL-1β, IL-6, TNF-α)
This compound compounds have been investigated for their anti-inflammatory properties, specifically their ability to modulate key pro-inflammatory cytokines. In a study utilizing a porcine intestinal epithelial cell line (IPEC-J2), the effects of this compound were observed in the context of cellular stress induced by Ochratoxin A (OTA), a mycotoxin known to trigger inflammatory responses. nih.gov Treatment with OTA alone led to a significant increase in the messenger RNA (mRNA) levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net
However, when the cells were co-treated with this compound (at a concentration of 10 ng/µL) and OTA, the expression of these inflammatory markers was significantly mitigated. nih.gov This suggests that this compound can counteract the inflammatory cascade initiated by toxins at the cellular level by downregulating the expression of these critical pro-inflammatory cytokines. nih.govresearchgate.net
| Condition | TNF-α mRNA Level | IL-1β mRNA Level | IL-6 mRNA Level | Source |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | nih.gov |
| Ochratoxin A (OTA) Treated | Increased | Increased | Increased | nih.gov |
| OTA + this compound Co-treatment | Mitigated Increase | Mitigated Increase | Mitigated Increase | nih.gov |
Elucidation of NF-κB and MAPK Pathway Modulation
The anti-inflammatory effects of this compound are linked to its ability to modulate key intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netdntb.gov.ua These pathways are crucial regulators of the inflammatory response, and their activation leads to the transcription of genes for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. csic.esamegroups.org
Research has demonstrated that this compound exerts its anti-inflammatory activity by intervening in these signaling cascades. researchgate.net In studies on porcine intestinal cells exposed to Ochratoxin A, this compound treatment was shown to alleviate the toxin's effects by inhibiting the TLR4/NF-κB and MAPK pathways. researchgate.netdntb.gov.ua The compound's intervention resulted in a decrease in the relative mRNA level of NF-κB, indicating a direct modulatory effect on this critical inflammatory transcription factor. nih.gov By inhibiting the NF-κB and MAPK pathways, this compound effectively suppresses the upstream signaling required for the production of inflammatory mediators. researchgate.net
Antiviral Mechanisms of Action
Specific Inhibition of Influenza Virus Type B Replication
Certain this compound derivatives have been identified as potent and specific inhibitors of the influenza B virus. nih.gov In a screening of various substituted 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones, several compounds demonstrated significant antiviral activity, with a notable preference for influenza type B strains over type A. nih.gov The most active compound from this series showed efficacy in the 3.0-16.1 μM range against several influenza B strains, with a high selectivity index. nih.gov
Mechanistic studies on a representative compound, 5,6-dimethyl-3H,3'H-spiro(benzofuran-2,1'-isobenzofuran)-3,3'-dione (KR-23502), revealed a specific mode of action. nih.gov This this compound derivative does not interfere with the early stages of the viral life cycle, such as entry into the host cell or viral RNA replication. nih.gov Instead, its antiviral activity stems from the interruption of a later event: the nuclear export of viral ribonucleoproteins (vRNP) and matrix protein 1 (M1). nih.gov The compound specifically targets the NEP/CRM1-mediated nuclear export process, effectively trapping essential viral components within the nucleus and preventing the assembly of new, infectious virus particles. nih.gov
| Compound | Virus Target | Activity Range (IC50) | Mechanism of Action | Source |
|---|---|---|---|---|
| Substituted 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione (Compound 3b) | Influenza B Virus | 3.0-16.1 µM | Not specified for this specific compound, but class inhibits nuclear export. | nih.gov |
| KR-23502 | Influenza B Virus | Not specified | Inhibition of NEP/CRM1-mediated nuclear export of vRNP and M1. | nih.gov |
Evaluation against Other Enveloped Viruses (e.g., HIV, HSV) for Specificity
To assess the specificity of their antiviral action, the most potent anti-influenza this compound compounds were evaluated against other enveloped viruses. nih.govmolaid.com Tests conducted on the lead compound from the 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione series revealed that it was inactive against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.govmolaid.com This lack of activity against other unrelated enveloped viruses highlights the specific nature of the compound's antiviral effect, indicating that its mechanism is highly targeted to processes unique to the influenza virus replication cycle. nih.gov
Cellular Proliferation Inhibition Mechanisms (in vitro models)
This compound derivatives have demonstrated significant antiproliferative activity in various in vitro models. researchgate.netbohrium.com For instance, derivatives of 3H-spiro[1-benzofuran-2,1'-cyclohexane], such as filifolinone and filifolinoic acid, were found to inhibit the doubling time of UCHT1 rat thyroid cells at concentrations of 25 µM and 50 µM, respectively. researchgate.net These findings suggest a cytostatic effect, where the compounds slow or halt cell growth without causing immediate cell death. researchgate.net
Another class of this compound compounds, derivatives of the natural antifungal agent griseofulvin (B1672149), also exhibits potent antiproliferative effects. bohrium.com One such derivative, ((2S,6'R)‐4'‐(benzhydrylamino)‐7‐chloro‐4,6‐dimethoxy‐6'‐methyl‐3H‐spiro[benzofuran‐2,1'‐cyclohexan]‐3'‐ene‐2',3‐dione), displayed strong growth inhibition against several human cancer cell lines. bohrium.com The mechanism underlying this activity involves the disruption of mitosis, leading to cell cycle arrest in the G2/M phase. bohrium.com
| Compound Class | Specific Derivative | Cell Line | Activity Metric | Effective Concentration/Value | Source |
|---|---|---|---|---|---|
| 3H-spiro[1-benzofuran-2,1'-cyclohexane] | Filifolinone | UCHT1 (rat thyroid) | Inhibition of doubling time | ≥ 50 µM | researchgate.net |
| 3H-spiro[1-benzofuran-2,1'-cyclohexane] | Filifolinoic acid | UCHT1 (rat thyroid) | Inhibition of doubling time | ≥ 25 µM | researchgate.net |
| Griseofulvin derivative | Compound 4z | CAL-51 (breast cancer) | GI50 | 5.74 µM | bohrium.com |
| Griseofulvin derivative | Compound 4z | KB-3-1 (cervical cancer) | GI50 | 1.19 µM | bohrium.com |
| Griseofulvin derivative | Compound 4z | HCT116 (colon cancer) | GI50 | 2.48 µM | bohrium.com |
Interaction with Specific Biological Targets Relevant to Cell Growth
The antiproliferative activity of this compound compounds is derived from their interaction with specific molecular targets that are essential for cell growth and division. bohrium.comresearchgate.net
One key target identified is the microtubule network. bohrium.com Griseofulvin, a natural this compound, and its synthetic derivatives are known to interfere with microtubule dynamics. bohrium.com A particularly potent derivative was characterized as a microtubule-stabilizing agent. By binding to and stabilizing microtubules, the compound disrupts their dynamic instability, which is crucial for the proper formation and function of the mitotic spindle during cell division. This interference leads to mitotic arrest and subsequent induction of apoptotic cell death, which was also associated with an increased expression of the p53 tumor suppressor protein. bohrium.com
A different class of this compound derivatives, spiro[benzofuran-3,3'-pyrroles], has been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3). researchgate.net FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving aberrant cell proliferation in hematologic malignancies such as acute myeloid leukemia (AML). researchgate.net These this compound compounds were designed to bind to the kinase domain of FLT3, inhibiting its activity. One of the most effective derivatives, compound 12e, demonstrated potent inhibition of FLT3 with an IC50 value of 2.5 μM, making it a promising candidate for targeted cancer therapy. researchgate.net
Immunomodulatory Effects on Cellular Defenses
Recent non-clinical research has shed light on the immunomodulatory properties of this compound, particularly its influence on the cellular defense mechanisms of the innate immune system. These studies highlight its potential to enhance the body's first line of defense against pathogens and to counteract the harmful effects of certain toxins.
Regulation of Antimicrobial Peptides (AMPs) such as Beta Defensin 1 (DEFB1) Expression
This compound has been identified as a natural product capable of inducing the expression of antimicrobial peptides (AMPs), which are crucial components of the innate immune system. mdpi.com A key focus of this research has been on porcine beta-defensin 1 (DEFB1), an AMP that plays a significant role in the gut's defense against pathogens.
The investigation into DEFB1-inducing natural products revealed that among four candidates, this compound was the most effective at increasing DEFB1 mRNA levels in IPEC-J2 cells, both in the presence and absence of the mycotoxin Ochratoxin A (OTA). mdpi.com This finding points to a specific interaction between this compound and the regulatory pathways governing DEFB1 expression.
Table 1: Effect of this compound on DEFB1 mRNA Expression in IPEC-J2 Cells
| Treatment Group | Relative DEFB1 mRNA Expression Level | Reference |
| Control | Baseline | mdpi.com |
| This compound | Significant Increase | mdpi.com |
| Ochratoxin A (OTA) | Decreased | mdpi.com |
| This compound + OTA | Increased (compared to OTA alone) | mdpi.com |
Mitigation of Toxin-Induced Cellular Adverse Effects through Immunomodulation
The immunomodulatory capabilities of this compound extend to its ability to counteract the damaging effects of mycotoxins, such as Ochratoxin A (OTA). mdpi.com OTA is known to induce cytotoxicity, impair cell migration, and provoke an inflammatory response in intestinal epithelial cells. mdpi.comnih.gov
Research has demonstrated that this compound can alleviate these OTA-induced adverse effects. mdpi.com In studies on IPEC-J2 cells, co-treatment with this compound and OTA led to a significant increase in cell viability and an improvement in cell migration compared to cells treated with OTA alone. nih.gov This protective effect is linked to this compound's ability to induce DEFB1 expression. mdpi.com Overexpression of DEFB1 in these cells was shown to alleviate the OTA-induced reduction in cell migration and the increase in inflammatory markers. mdpi.comresearcher.lifenih.gov
Furthermore, this compound administration was found to significantly decrease the mRNA expression of key inflammatory markers that are typically upregulated by OTA. nih.gov These markers include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB). nih.gov By downregulating these pro-inflammatory cytokines, this compound helps to mitigate the toxin-induced inflammatory cascade, thereby protecting the intestinal cells from damage. nih.govwho.int
Table 2: Effect of this compound on OTA-Induced Inflammatory Markers in IPEC-J2 Cells
| Inflammatory Marker | Effect of OTA Treatment | Effect of this compound Co-treatment | Reference |
| TNF-α | Significant Increase | Significant Decrease | nih.gov |
| IL-1β | Significant Increase | Significant Decrease | nih.gov |
| IL-6 | Significant Increase | Significant Decrease | nih.gov |
| NF-κB | Significant Increase | Significant Decrease | nih.gov |
Antioxidant Activity Investigations
This compound and its derivatives have been the subject of investigations into their antioxidant properties. who.intrsc.org Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which are unstable molecules that can cause damage to cells, proteins, and DNA through a process known as oxidative stress. rsc.org
While detailed mechanistic studies on the antioxidant activity of this compound itself are emerging, the broader class of spiro compounds has attracted significant interest for their potential as antioxidants. rsc.org Many natural and synthetic spiro compounds have demonstrated various antioxidant activities. rsc.org The antioxidant capacity of these molecules is often attributed to the presence of specific functional groups, such as phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. rsc.org
Studies on spiro[benzofuran-3,3'-pyrroles] derivatives, for example, have included screening for antioxidant activities. researchgate.net The antioxidant potential of benzofuran (B130515) derivatives, in general, has been well-documented, with many exhibiting significant radical scavenging capabilities. researchgate.net It has been noted that the antioxidant activity of this compound has been studied in the past, and it is recognized as one of its known biological effects. who.int This foundational knowledge has paved the way for more recent explorations into its other pharmacological activities, such as its anti-inflammatory effects. who.int
Applications in Advanced Organic Synthesis and Materials Science
Spirobenzofuran as Versatile Building Blocks for Complex Molecule Synthesis
The inherent structural rigidity and dense functionalization of spirobenzofurans make them exceptional building blocks in the synthesis of more complex molecules. smolecule.comillinois.edu Organic chemists utilize the this compound core as a scaffold to construct elaborate three-dimensional structures that would be challenging to assemble through other synthetic routes. illinois.edu The synthesis of these building blocks often involves multicomponent reactions, which allow for the efficient assembly of the core structure from simpler starting materials.
One common strategy involves the manganese(III) acetate-mediated oxidative free-radical addition of 1,3-dicarbonyl compounds, like dimedone, to chalcone-like derivatives. tubitak.gov.tr This method has been successfully employed to synthesize novel indanone-based spiro-dihydrobenzofuran derivatives. tubitak.gov.trtubitak.gov.trizmirakademi.org For instance, the reaction of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives with dimedone in the presence of Mn(OAc)₃ yields two isomeric spiro-dihydrobenzofuran products. tubitak.gov.trizmirakademi.org These reactions are notable for their good yields and the ability to generate significant molecular complexity in a single step. tubitak.gov.trtubitak.gov.trizmirakademi.org
Another powerful approach is the base-catalyzed chemoselective annulation of benzofuran-derived azadienes. rsc.org This method provides a predictable and atom-economical pathway to this compound derivatives with high diastereoselectivity. rsc.org By carefully selecting the base and reaction conditions, chemists can control the cyclization process to favor the formation of the desired spirocyclic product over other fused ring systems. rsc.org The resulting this compound products can be further transformed to synthesize other valuable compounds. rsc.org
The development of automated synthesis platforms using building blocks like MIDA (N-methyliminodiacetic acid) and TIDA boronates has further streamlined the creation of complex molecules. illinois.edunih.gov While not exclusively for spirobenzofurans, these iterative cross-coupling methods demonstrate the power of a building-block approach, enabling the rapid assembly of complex structures from a library of pre-functionalized components. illinois.edunih.gov This methodology allows for the systematic modification of the final molecule by simply swapping out different building blocks, facilitating the exploration of structure-activity relationships. illinois.edu
Table 1: Synthetic Routes to this compound Building Blocks
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product Type | Ref |
| 2,3-dihydro-1H-inden-1-one derivatives | Benzaldehyde derivatives | Base | Chalcone-like compounds | tubitak.gov.tr, izmirakademi.org |
| Chalcone-like compounds | Dimedone | Mn(OAc)₃ | Indanone-based spiro-dihydrobenzofurans | tubitak.gov.tr, izmirakademi.org, tubitak.gov.tr |
| Benzofuran-derived azadienes | Allenoates | Cesium Carbonate | This compound derivatives | rsc.org |
| Ninhydrin (B49086) | 4-Amino-1,2-naphthoquinones | Acetic Acid, H₅IO₆ | Spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives | acs.org |
Intermediates in the Synthesis of Bioactive Chemical Entities
This compound-3-ones are recognized as crucial structural motifs found in a wide array of natural products and pharmacologically active molecules. mdpi.com Their presence is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, antifungal, and antitumor properties. tubitak.gov.trmdpi.com Consequently, the synthesis of spirobenzofurans as intermediates is a key step in the discovery and development of new therapeutic agents. smolecule.comtubitak.gov.tr
The synthesis of spiro-isobenzofuran compounds, for example, can be achieved through a one-pot condensation and oxidation reaction of ninhydrin with aminonaphthoquinones. acs.org This method provides access to complex heterocyclic systems like spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones, which can be further modified to create new compounds with potential biological applications. acs.org
N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool for constructing this compound-3-ones. mdpi.com These reactions can proceed through various catalytic cycles, such as those involving homoenolate intermediates, to create spiro-bicyclic skeletons from simple starting materials like enals and benzofuran-3-ones. mdpi.com The development of stereoselective methods is particularly important, as the three-dimensional arrangement of atoms in spiro compounds is critical for their biological function. ontosight.airsc.org
The utility of spirobenzofurans as intermediates is highlighted by their role in the synthesis of compounds targeting specific diseases. For instance, derivatives of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione have been identified as potential inhibitors of the influenza B virus. researchgate.net The synthetic accessibility of the this compound core allows for the creation of libraries of related compounds for biological screening. researchgate.net
Table 2: this compound Intermediates in the Synthesis of Bioactive Scaffolds
| This compound Intermediate | Synthetic Method | Resulting Bioactive Scaffold/Target | Potential Activity | Ref |
| Indanone-based spiro-dihydrobenzofurans | Mn(OAc)₃-mediated oxidative addition | Various derivatives | Antifungal, Antibacterial, Antitumor | tubitak.gov.tr |
| δ-Lactone-fused this compound-3-ones | N-heterocyclic carbene (NHC) catalysis | Polycyclic spiro compounds | Antibiotic, Antidiabetic, Anti-inflammatory | mdpi.com |
| Spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives | Condensation/Oxidation | Fused heterocyclic systems | Not specified | acs.org |
| 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione | Acid-mediated condensation | Core skeleton for derivatization | Influenza virus B inhibition | researchgate.net |
Exploration in Organic Optoelectronic Devices (Focus on Structural Features, not Material Properties)
The unique structural properties of spiro-configured molecules, including spirobenzofurans, have made them a subject of interest in the field of organic optoelectronics. smolecule.comontosight.airesearchgate.net The focus here is not on the bulk material properties but on the inherent molecular architecture and how it influences potential device applications.
A key structural feature of spiro compounds is the orthogonal orientation of the two ring systems linked by the central spiro atom. researchgate.net This perpendicular arrangement effectively disrupts π-π stacking and other intermolecular interactions that are common in planar aromatic molecules. researchgate.net The suppression of such interactions is a significant advantage in materials for organic light-emitting diodes (OLEDs), as it can reduce the formation of non-emissive aggregates or excimers, thereby stabilizing the emission properties. researchgate.net
The rigid, three-dimensional nature of the this compound skeleton contributes to a high glass transition temperature (Tg) in materials that incorporate this moiety. researchgate.net This structural feature leads to better thermal stability and the formation of stable amorphous films, which are critical for the longevity and reliability of organic electronic devices. researchgate.net The spiro-linkage provides a well-defined, non-planar core that can be functionalized at specific positions to tune the electronic properties of the molecule without compromising its morphological stability. researchgate.net
Furthermore, the incorporation of chirality into the this compound framework opens up possibilities for applications involving circularly polarized light. sioc-journal.cn Chiral organic semiconductors can influence the aggregation states of molecules through specific non-covalent interactions, which in turn can regulate their optoelectronic properties. sioc-journal.cn This structural control is essential for the development of materials for advanced applications like direct luminescence and detection of circularly polarized light. sioc-journal.cn The this compound structure provides a robust and synthetically accessible platform for introducing and studying the effects of chirality in optoelectronic materials. ontosight.aiontosight.ai
Natural Occurrence and Biogenetic Pathways of Spirobenzofurans
Isolation from Fungi and Microorganisms (e.g., Acremonium sp. HKI 0230, Coprinus echinosporus)
Spirobenzofurans are known secondary metabolites produced by several fungal species. The isolation of these compounds is a crucial first step in their characterization and investigation of their biological properties. Notably, a specific spirobenzofuran was identified and isolated from the fungus Acremonium sp. HKI 0230. rsc.orgacs.orgrsc.org This same compound was also found in Coprinus echinosporus, a species of wild mushroom, highlighting its presence across different fungal genera. rsc.orgresearchgate.netnih.gov
The process of isolation typically involves cultivation of the microorganism in a suitable broth, followed by extraction of the culture and subsequent purification using chromatographic techniques to obtain the pure this compound compound. Research has confirmed the anti-inflammatory properties of the this compound isolated from both Acremonium sp. HKI 0230 and Coprinus echinosporus. rsc.orgresearchgate.net Another this compound has also been isolated from the culture broth of Hericium coralloides. acs.org
Table 1: Isolation of Spirobenzofurans from Fungal Sources
| Producing Organism | Isolated Compound | Reference(s) |
|---|---|---|
| Acremonium sp. HKI 0230 | This compound | rsc.orgrsc.org |
| Coprinus echinosporus | This compound | rsc.orgresearchgate.net |
Proposed Biogenetic Routes to this compound Natural Products
The biosynthesis of spirobenzofurans in fungi is a complex process involving multiple enzymatic steps. While the specific pathways can vary between different this compound structures, a general route has been proposed based on studies of related spirocyclic fungal metabolites like griseofulvin (B1672149) and spiro-mamakone A. acs.orgresearchgate.netnih.govnih.gov
The proposed biogenesis typically begins with the assembly of a polyketide chain from simple acetate (B1210297) and malonate units by a polyketide synthase (PKS) enzyme. nih.gov This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form a benzophenone (B1666685) intermediate.
A key step in the formation of the spirocyclic core is an intramolecular oxidative coupling reaction. This reaction is often catalyzed by a cytochrome P450 monooxygenase. nih.gov In the biosynthesis of the well-known this compound, griseofulvin, a P450 enzyme (GsfF) facilitates a phenolic oxidative coupling of the benzophenone intermediate (griseophenone B) to form the characteristic grisan spiro-skeleton. nih.govnih.gov This step involves the formation of a diradical species which then couples stereospecifically to create the spiro center. rsc.org Subsequent tailoring enzymes, such as methyltransferases and reductases, then modify this core structure to produce the final natural product. nih.govrsc.org
For instance, the biosynthesis of griseofulvin in Penicillium aethiopicum involves the following key steps nih.gov:
Polyketide Synthesis: A nonreducing PKS (GsfA) creates a heptaketide backbone.
Methylation: O-methyltransferases (GsfB and GsfC) methylate the resulting benzophenone.
Chlorination: A halogenase (GsfI) chlorinates the intermediate to produce griseophenone (B13407120) B.
Spirocyclization: A cytochrome P450 (GsfF) catalyzes the oxidative coupling to form the spiro-ring of dehydrogriseofulvin.
Reduction: A reductase stereoselectively reduces a double bond to yield the final product, griseofulvin. rsc.org
This general pathway, initiated by a PKS and featuring a crucial oxidative cyclization to form the spiro-center, is thought to be a common strategy in the biosynthesis of many this compound natural products. rsc.orgnih.gov
Comparison of Synthetic and Naturally Derived Spirobenzofurans
The study of spirobenzofurans involves both their isolation from natural sources and their total synthesis in the laboratory. Each approach offers distinct advantages and serves different scientific purposes. organic-chemistry.org
Naturally derived spirobenzofurans are obtained directly from the metabolic activity of a producing organism, such as a fungus. This method provides the compound exactly as it is produced in nature. However, the yield of natural products can often be very low, and the isolation and purification process can be laborious and time-consuming. organic-chemistry.org Furthermore, production can be inconsistent and dependent on the specific growth conditions of the microorganism.
Synthetic spirobenzofurans , on the other hand, are constructed from simpler chemical starting materials through a series of controlled chemical reactions. Total synthesis offers a reliable and potentially scalable route to these complex molecules, overcoming the supply limitations of natural isolation. organic-chemistry.orgscu.edu.cn A key advantage of chemical synthesis is the ability to confirm the absolute structure of a natural product, which can sometimes be challenging to determine from spectroscopic data alone. For example, the synthesis of spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione and its subsequent analysis by X-ray crystallography definitively confirmed its structure, correcting a previous erroneous report. rsc.orgrsc.org
Moreover, synthesis allows for the creation of structural analogs—molecules that are similar but not identical to the natural product. These analogs are invaluable for studying structure-activity relationships, which can help in identifying the key structural features responsible for a compound's biological activity and in developing new therapeutic agents. organic-chemistry.org
Table 2: Comparison of Natural Derivation and Chemical Synthesis of Spirobenzofurans
| Feature | Natural Derivation | Chemical Synthesis |
|---|---|---|
| Source | Fungi and other microorganisms | Chemical precursors |
| Supply | Often limited, low yield, can be inconsistent | Potentially scalable and reliable |
| Purity | Requires extensive purification from complex mixtures | Purification from reaction side-products |
| Structural Confirmation | Primarily by spectroscopic methods | Can be confirmed by X-ray crystallography; confirms natural structure |
| Analogues | Limited to naturally produced derivatives | Allows for the creation of diverse, non-natural analogues |
| Purpose | Discovery of new compounds, initial bioactivity screening | Structural verification, scalable production, structure-activity studies |
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Greener Synthetic Routes
A paramount goal in modern organic synthesis is the development of environmentally benign and sustainable methods. For spirobenzofurans, this translates to a focus on greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. jptcp.comnih.gov Key areas of future research include:
Atom Economy and Waste Minimization: Future synthetic strategies will increasingly prioritize atom economy, designing reactions where the maximum number of reactant atoms are incorporated into the final product. dcatvci.org This approach, a core principle of green chemistry, inherently reduces the generation of byproducts and waste. jptcp.comdcatvci.org Strategies such as cascade reactions, where multiple bond-forming events occur in a single operation, will be instrumental in achieving this goal.
Use of Greener Solvents and Catalysts: The reliance on traditional, often toxic and volatile, organic solvents is a significant environmental concern. dcatvci.org Research is actively pursuing the use of greener alternatives such as water, supercritical fluids (like CO2), and bio-based solvents derived from renewable resources. nih.gov Furthermore, the development and utilization of recoverable and reusable catalysts, including biocatalysts and earth-abundant metal catalysts, will be crucial in minimizing the environmental footprint of spirobenzofuran synthesis. jptcp.com
Energy Efficiency: Many conventional synthetic methods require significant energy input for heating or cooling. dcatvci.org Future research will focus on developing reactions that can be conducted at ambient temperature and pressure, potentially through the use of photochemical or electrochemical methods. dcatvci.org Electrosynthesis, for instance, offers a promising metal-catalyst-free approach for constructing this compound scaffolds under mild conditions. researchgate.net
Exploration of Novel this compound Architectures
The structural diversity of spirobenzofurans is directly linked to their potential for novel functions and biological activities. Therefore, a significant thrust of future research is dedicated to the exploration and synthesis of new and complex this compound architectures. acs.orgdntb.gov.ua
The inherent three-dimensionality of the spirocyclic system provides a unique scaffold for drug discovery, offering the potential for improved physicochemical properties such as solubility and metabolic stability compared to flatter aromatic compounds. rsc.org Researchers are actively seeking to develop synthetic methods that allow for precise control over the stereochemistry at the spirocyclic center, as different stereoisomers can exhibit vastly different biological effects.
Future efforts will likely focus on:
Developing novel multicomponent reactions that can rapidly assemble complex this compound frameworks from simple starting materials. researchgate.netresearchgate.net
Exploring new ring systems to be fused at the spiro-center, leading to unprecedented molecular geometries.
Synthesizing this compound libraries with diverse substitution patterns to systematically probe structure-activity relationships.
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep and thorough understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective synthetic methods. mt.comnih.gov For the synthesis of complex molecules like spirobenzofurans, elucidating the intricate reaction pathways remains a significant challenge and a critical area for future investigation.
Computational chemistry plays an increasingly vital role in this endeavor. smu.edu Techniques such as Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insights into the energetics and feasibility of different mechanistic pathways. smu.edu The Global Reaction Route Mapping (GRRM) strategy, which uses quantum chemical calculations to systematically explore potential reaction pathways, is a powerful tool for understanding complex reaction networks. rsc.org
Future research will focus on:
Combining experimental techniques, such as in-situ reaction monitoring with spectroscopic methods (e.g., ReactIR), with computational modeling to gain a comprehensive picture of reaction mechanisms. mt.com
Investigating the role of catalysts and additives in directing the stereochemical outcome of spirocyclization reactions. nih.gov
Unraveling the mechanisms of novel, complex cascade reactions that lead to the formation of polycyclic this compound systems.
Integration of Artificial Intelligence and Machine Learning in this compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. mdpi.comresearchgate.net For spirobenzofurans, these powerful computational tools offer unprecedented opportunities to accelerate the design and synthesis of novel compounds with desired properties.
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of virtual this compound derivatives. researchgate.net This allows for the in-silico screening of vast chemical spaces, prioritizing the most promising candidates for synthesis and testing.
Retrosynthetic Analysis: AI-powered tools can assist in the design of synthetic routes by proposing novel disconnections and reaction sequences. mdpi.com This can help chemists to identify more efficient and innovative ways to construct complex this compound targets.
Automated Synthesis: The combination of AI-driven synthesis planning with robotic platforms has the potential to automate the entire process of molecule synthesis, from design to execution. mdpi.com This would significantly accelerate the discovery and development of new this compound-based drugs and materials. A machine learning-driven, closed-loop experimental process can guide the synthesis of complex nanomaterials, demonstrating the potential of these platforms to transform materials discovery. nih.gov
Discovery of Novel Biological Targets and Deepening Mechanistic Understanding at the Molecular Level
This compound derivatives have already demonstrated a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. researchgate.netnih.gov A major focus of future research will be to identify novel biological targets for these compounds and to gain a deeper understanding of their mechanisms of action at the molecular level.
This will involve a multidisciplinary approach, combining chemical synthesis with biological screening, molecular modeling, and structural biology. By identifying the specific proteins or cellular pathways that spirobenzofurans interact with, researchers can gain valuable insights into the basis of their therapeutic effects. nih.gov This knowledge is crucial for the rational design of more potent and selective drug candidates with improved safety profiles. For instance, understanding how a this compound compound binds to its target protein can guide the design of new analogs with enhanced affinity and efficacy. mdpi.com
Future research directions will include:
High-throughput screening of this compound libraries against a wide range of biological targets.
Utilizing techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound-protein complexes.
Employing chemical biology tools, such as activity-based protein profiling, to identify the cellular targets of bioactive spirobenzofurans.
Q & A
Q. How should contradictory spectral data (e.g., NMR shifts) be reported and interpreted?
Q. What criteria determine whether this compound’s experimental results challenge existing theoretical models?
- Apply Bayesian hypothesis testing to quantify evidence against null models. For example, if this compound exhibits unexpected enantioselectivity in catalysis, compare experimental ee (enantiomeric excess) values with DFT-predicted transition state energies .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 145–152°C | |
| Solubility in Water | Shake-flask (25°C) | 0.12 mg/mL | |
| HOMO-LUMO Gap (DFT/B3LYP) | Gaussian 09 | 4.3 eV | |
| IC50 (Cell Line X) | MTT Assay | 8.7 ± 1.2 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
